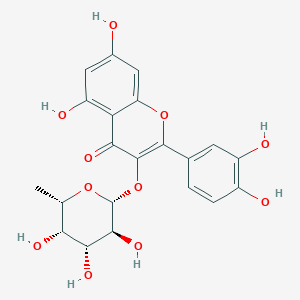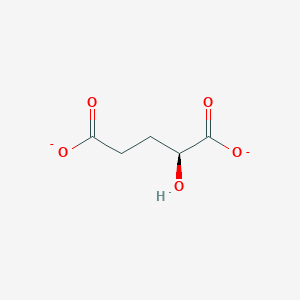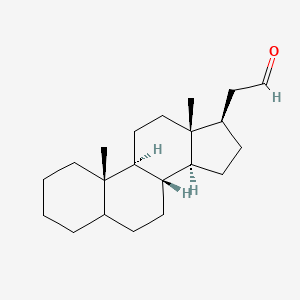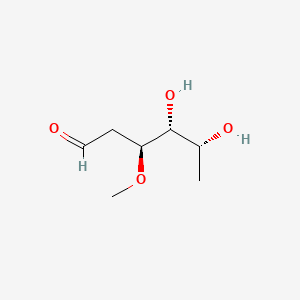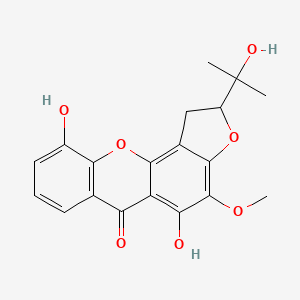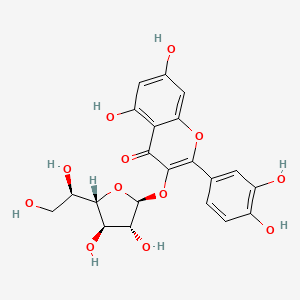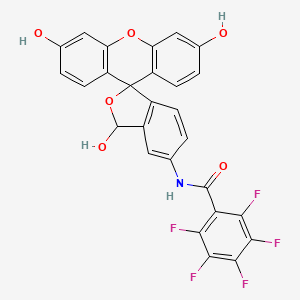
5-(Pentafluorbenzoylamino)Fluorescein
Übersicht
Beschreibung
5-(Pentafluorobenzoylamino)Fluorescein is a fluorescent dye that is widely used in various scientific research applications. This compound is known for its high fluorescence efficiency and stability, making it an excellent choice for use in biological and chemical assays. The compound’s structure includes a fluorescein core with a pentafluorobenzoylamino group attached, which enhances its fluorescent properties and cellular permeability .
Wissenschaftliche Forschungsanwendungen
5-(Pentafluorobenzoylamino)Fluorescein is used in a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Biology: The compound is used in cell imaging and tracking studies due to its high fluorescence efficiency and cellular permeability.
Medicine: It is employed in diagnostic assays to detect specific biomarkers in biological samples.
Industry: The compound is used in the development of fluorescent sensors and dyes for various industrial applications
Wirkmechanismus
Target of Action
The primary target of 5-(Pentafluorobenzoylamino)Fluorescein is the lysosomal enzyme β-glucocerebrosidase (GCase) . GCase is responsible for the hydrolysis of glucosylceramide (GlcCer) to ceramide and glucose in lysosomes . Mutations in the GBA1 gene, which encodes GCase, can lead to the accumulation of GlcCer and its downstream metabolite glucosyl sphingosine (GlcSph) within lysosomes of various tissues .
Mode of Action
5-(Pentafluorobenzoylamino)Fluorescein, also known as PFB-FDGlu, is a substrate for GCase . The electrophilic pentafluorophenyl substituent of PFB-FDGlu is thought to covalently label intracellular thiols, resulting in cellular retention of both the substrate and product .
Biochemical Pathways
The action of 5-(Pentafluorobenzoylamino)Fluorescein affects the glucosylceramide metabolic pathway . By acting as a substrate for GCase, it can influence the breakdown of GlcCer, thereby affecting the levels of GlcCer and its downstream metabolite GlcSph within lysosomes .
Pharmacokinetics
Given its molecular weight of 5434 , it is likely to have good cell permeability.
Result of Action
The use of 5-(Pentafluorobenzoylamino)Fluorescein allows for the measurement of GCase activity within living cells . It can be used to study chemical or genetic perturbations of GCase activity using either fluorescence microscopy or flow cytometry . It accurately reports on both target engagement by GCase inhibitors and the GBA allele status of cells .
Action Environment
The action of 5-(Pentafluorobenzoylamino)Fluorescein is influenced by the intracellular environment, particularly the presence of thiols, which it covalently labels . The compound’s action, efficacy, and stability may also be influenced by other endogenous cellular factors that affect lysosomal GCase activity .
Biochemische Analyse
Biochemical Properties
5-(Pentafluorobenzoylamino)Fluorescein plays a significant role in biochemical reactions, particularly as a substrate for enzymes such as β-glucosidase. When used in assays, it yields a green-fluorescent dye with excitation/emission maxima of approximately 492/516 nm . This fluorescence property allows researchers to monitor enzyme activity in real-time. The compound interacts with various biomolecules, including proteins and enzymes, through covalent bonding and non-covalent interactions, enhancing its utility in biochemical assays .
Cellular Effects
5-(Pentafluorobenzoylamino)Fluorescein influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When introduced into cells, it localizes to endosomal and lysosomal compartments, where it can be used to study intracellular processes . The compound’s fluorescence enables researchers to visualize and quantify cellular events, providing insights into how cells respond to different stimuli and conditions .
Molecular Mechanism
The molecular mechanism of 5-(Pentafluorobenzoylamino)Fluorescein involves its interaction with specific biomolecules, such as enzymes and proteins. The compound acts as a substrate for β-glucosidase, undergoing hydrolysis to produce a fluorescent product . This reaction allows researchers to measure enzyme activity and study the kinetics of enzyme-substrate interactions. Additionally, the compound’s ability to bind to intracellular thiols contributes to its retention within cells, facilitating long-term studies of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pentafluorobenzoylamino)Fluorescein can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but its fluorescence may diminish over extended periods . Long-term studies have shown that the compound can be retained within cells, allowing for continuous monitoring of cellular functions and enzyme activities . Researchers must consider potential degradation and ensure proper storage conditions to maintain its effectiveness.
Dosage Effects in Animal Models
The effects of 5-(Pentafluorobenzoylamino)Fluorescein in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and can be used to study various biological processes without causing significant adverse effects . At higher doses, there may be potential toxic effects, including cellular stress and disruption of normal cellular functions . Researchers must carefully determine the appropriate dosage to balance efficacy and safety in their studies.
Metabolic Pathways
5-(Pentafluorobenzoylamino)Fluorescein is involved in metabolic pathways related to enzyme activity and cellular metabolism. The compound interacts with enzymes such as β-glucosidase, undergoing hydrolysis to produce a fluorescent product . This reaction is essential for studying enzyme kinetics and understanding the metabolic flux within cells. Additionally, the compound’s interactions with intracellular thiols and other biomolecules contribute to its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(Pentafluorobenzoylamino)Fluorescein is transported and distributed through various mechanisms. The compound can be taken up by cells through pinocytosis and localizes to endosomal and lysosomal compartments . Its interactions with intracellular thiols and other binding proteins facilitate its retention and accumulation within specific cellular compartments . This property makes it a valuable tool for studying intracellular transport and distribution processes.
Subcellular Localization
The subcellular localization of 5-(Pentafluorobenzoylamino)Fluorescein is primarily within endosomal and lysosomal compartments . This localization is influenced by the compound’s interactions with intracellular thiols and other biomolecules, which direct it to specific cellular compartments . The compound’s fluorescence allows researchers to visualize its distribution within cells and study its effects on cellular functions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluorobenzoylamino)Fluorescein typically involves the reaction of fluorescein with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of 5-(Pentafluorobenzoylamino)Fluorescein follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for reaction monitoring and product purification helps in maintaining consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pentafluorobenzoylamino)Fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorobenzoylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The fluorescein core can undergo redox reactions, altering its fluorescence properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the pentafluorobenzoylamino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic solutions are employed to facilitate hydrolysis
Major Products Formed
Substitution Reactions: Products include substituted fluorescein derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of fluorescein.
Hydrolysis: Products include fluorescein and pentafluorobenzoic acid
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: The parent compound of 5-(Pentafluorobenzoylamino)Fluorescein, known for its high fluorescence efficiency.
5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside: A derivative used as a substrate for β-glucosidase assays.
5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside: Another derivative used in β-galactosidase assays .
Uniqueness
5-(Pentafluorobenzoylamino)Fluorescein is unique due to its enhanced fluorescence properties and cellular permeability compared to its parent compound, fluorescein. The addition of the pentafluorobenzoylamino group significantly improves its performance in various assays and imaging studies .
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(3,3',6'-trihydroxyspiro[3H-2-benzofuran-1,9'-xanthene]-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F5NO6/c28-20-19(21(29)23(31)24(32)22(20)30)25(36)33-10-1-4-14-13(7-10)26(37)39-27(14)15-5-2-11(34)8-17(15)38-18-9-12(35)3-6-16(18)27/h1-9,26,34-35,37H,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMMVOZOJXJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415521 | |
| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209540-56-7 | |
| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(Pentafluorobenzoylamino)Fluorescein interact with its target, and what are the downstream effects?
A: 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) acts as a substrate for the enzyme glutathione S-transferase (GST) and reacts specifically with glutathione (GSH). [, , ] This reaction forms a fluorescent adduct, GS-TFB-F, which can be separated from unreacted PFB-F using thin-layer chromatography (TLC) and quantified by a fluorescence scanner. [] This interaction allows for the determination of both GSH concentration and GST activity. [] The specificity of PFB-F for GSH has been demonstrated by the minimal adduct formation observed with cysteine and β-galactosidase compared to GSH. []
Q2: What are the applications of 5-(Pentafluorobenzoylamino)Fluorescein in studying lysosomal function?
A: PFB-F plays a crucial role in investigating lysosomal enzyme activity, particularly glucocerebrosidase (GCase). One application involves its use in a flow cytometry-based assay to measure GCase activity within human monocytes. [] In this method, the cell-permeable GCase substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is cleaved by GCase, releasing the green-fluorescent PFB-F dye. This fluorescence, detectable by flow cytometry, directly correlates with GCase activity. []
Q3: Can you provide information on the analytical methods used to characterize and quantify 5-(Pentafluorobenzoylamino)Fluorescein and its reaction products?
A: Thin-layer chromatography (TLC) serves as a primary method for separating the fluorescent adduct GS-TFB-F from unreacted PFB-F. [] Following separation, a fluorescence scanner quantifies the GS-TFB-F, allowing for the determination of both GSH concentration and GST activity. [] Additionally, High-performance liquid chromatography (HPLC) has been employed to analyze reaction mixtures containing cell lysates. [] The HPLC profiles clearly show two main peaks representing GS-TFB-F and unreacted PFB-F, further confirming the selectivity of PFB-F for GSH. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


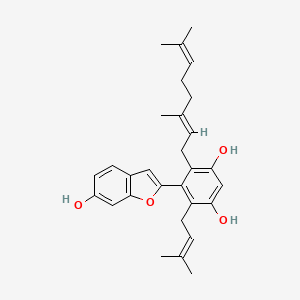
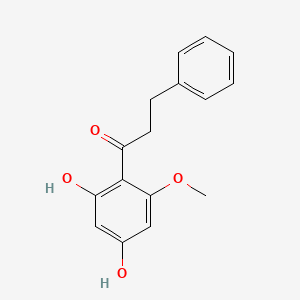
![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)

